molecular formula C7H9Cl2F4NO5 B14668435 [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid CAS No. 51125-56-5

[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid

Cat. No.: B14668435
CAS No.: 51125-56-5
M. Wt: 334.05 g/mol
InChI Key: IKSPORHXPBXYGD-UHFFFAOYSA-N
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Description

[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple halogenated groups and a dioxolane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid typically involves multi-step organic reactions. One common method includes the reaction of chlorodifluoromethane with formaldehyde to form the dioxolane ring, followed by the introduction of the carbamic acid group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler alcohols and amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated groups and dioxolane ring play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2,2-difluoroacetate
  • Chlorodifluoroacetic acid methyl ester

Uniqueness

Compared to similar compounds, [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid is unique due to its dioxolane ring structure and the presence of multiple halogenated groups

Properties

CAS No.

51125-56-5

Molecular Formula

C7H9Cl2F4NO5

Molecular Weight

334.05 g/mol

IUPAC Name

[2,2-bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid

InChI

InChI=1S/C6H6Cl2F4O3.CH3NO2/c7-5(9,10)4(6(8,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;2H2,(H,3,4)

InChI Key

IKSPORHXPBXYGD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(C(F)(F)Cl)C(F)(F)Cl)CO.C(=O)(N)O

Origin of Product

United States

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